molecular formula C8H5N5 B1481556 1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098139-68-3

1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No. B1481556
CAS RN: 2098139-68-3
M. Wt: 171.16 g/mol
InChI Key: OGAJPRRXEALNPC-UHFFFAOYSA-N
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Description

“1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile” is a derivative of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and notable for their wide range of biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile”, often involves one-pot sequential double annulations cascade reactions . These reactions typically involve the Groebke–Blackburn–Bienaymé (GBB) reaction of 5-aminopyrazole, aldehyde, and trimethylsilyl cyanide under thermal conditions .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : The compound serves as a precursor in the synthesis of a range of derivatives, demonstrating significant antioxidant and antimicrobial activities. These derivatives have been synthesized through various chemical reactions, showing high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The quantitative structure–activity relationships (QSAR) and molecular docking studies of these derivatives indicate a strong correlation between predicted activities and observed biological effects, highlighting their potential in drug discovery (Bassyouni et al., 2012).

  • Chemical Synthesis Methods : Researchers have developed novel methods for synthesizing 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, showcasing the versatility of this core structure in generating compounds with potential biological applications. These methods involve cyclocondensation reactions and are notable for their good yields, demonstrating the compound's utility in organic synthesis (Khalafy et al., 2014).

properties

IUPAC Name

1-(cyanomethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAJPRRXEALNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
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1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
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1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 4
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 5
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1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 6
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

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